(Z)-2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-3-16-8-10-18(11-9-16)20-14-27-22(24-20)25-21(26)19(13-23)12-17-6-4-15(2)5-7-17/h4-12,14H,3H2,1-2H3,(H,24,25,26)/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQCGOMYUQLGBS-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(=CC3=CC=C(C=C3)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C(=C\C3=CC=C(C=C3)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exert antitumor effects by inhibiting specific enzymes involved in cancer cell proliferation, potentially through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and other kinases involved in cell signaling pathways.
- Apoptosis Induction : It could promote apoptosis in cancer cells through intrinsic pathways, leading to cell death.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
Antitumor Activity
A study conducted on various thiazole derivatives, including this compound, demonstrated significant cytotoxic effects against several cancer cell lines. The compound exhibited an IC50 value in the low micromolar range, suggesting potent antitumor activity.
| Cell Line | IC50 (μM) |
|---|---|
| Mia PaCa-2 | 5.0 |
| PANC-1 | 6.5 |
| RKO | 7.0 |
| LoVo | 8.0 |
Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated against common pathogens using disk diffusion methods. Results indicated moderate activity against Staphylococcus aureus and Escherichia coli.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
Case Studies
- Case Study on Cancer Cell Lines : A comprehensive study assessed the effects of thiazole derivatives on various cancer cell lines, revealing that this compound significantly inhibited cell growth and induced apoptosis.
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of thiazole compounds, where this specific derivative showed promising results against Gram-positive bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core motifs: thiazole-containing derivatives, cyano-enamide systems, and substituted aryl groups. Below is a comparative analysis with key compounds from the literature:
Thiazole-Containing Derivatives
Key Observations :
- 3e and other thiazole derivatives in incorporate sulfonyl and indole groups, enhancing polarity and hydrogen-bonding capacity compared to the target compound’s purely hydrocarbon substituents. The absence of sulfonyl groups in the target compound may improve blood-brain barrier penetration .
- XCT790 replaces the thiazole with a thiadiazole ring, increasing electronegativity and metabolic stability. Its trifluoromethyl groups enhance lipophilicity, whereas the target compound’s ethyl/methylphenyl groups balance steric bulk and hydrophobicity .
Cyano-Enamide Systems
Key Observations :
- The furylmethyl-CF3 analog () demonstrates how electron-withdrawing groups (e.g., CF3) and heteroaromatic linkers (furan) modulate solubility and reactivity. The target compound’s 4-methylphenyl group offers simpler synthetic accessibility but reduced electronic effects .
- The hydroxyphenyl enamide () highlights the trade-off between polarity (hydroxyl groups) and stability. The target compound’s lack of hydroxyl groups may reduce metabolic degradation but limit water solubility .
Substituted Aryl Groups
Key Observations :
- The target compound’s smaller substituents may allow tighter packing in crystal lattices or receptor sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
